molecular formula C12H8F3N3S B1226031 2-(Methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile

2-(Methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile

Cat. No. B1226031
M. Wt: 283.27 g/mol
InChI Key: FFJWSMNUSHDPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile is a member of pyridines and a nitrile.

Scientific Research Applications

Chemosensors for Metal Ions

The compound has been studied in the context of developing chemosensors for metal ions. For example, Gosavi-Mirkute et al. (2017) synthesized and characterized compounds similar to the one , demonstrating their ability to selectively recognize and bind to metal ions, particularly Cu2+ ions. This suggests potential applications in detecting and quantifying metal ions in various contexts (Gosavi-Mirkute et al., 2017).

Synthesis of Heterocyclic Compounds

Compounds like 2-(Methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile have been used in the synthesis of various heterocyclic compounds. Abdelrazek et al. (2008) discussed the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting the versatility of thiophene derivatives in creating complex heterocyclic structures (Abdelrazek, Mohamed, & Elsayed, 2008).

Molecular Docking and Screening

The compound and its derivatives have been used in molecular docking and screening studies. Flefel et al. (2018) synthesized novel pyridine derivatives for in silico molecular docking screenings, indicating their potential in drug discovery and development (Flefel et al., 2018).

Synthesis of Conducting Polymers

Research has explored the use of thiophene derivatives in the synthesis of conducting polymers, with potential applications in electronics. Ak and Toppare (2009) synthesized star-shaped thiophene functionalized monomers, suggesting their utility in developing advanced materials for optoelectronic applications (Ak & Toppare, 2009).

properties

Product Name

2-(Methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile

Molecular Formula

C12H8F3N3S

Molecular Weight

283.27 g/mol

IUPAC Name

2-(methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H8F3N3S/c1-17-11-7(6-16)8(12(13,14)15)5-9(18-11)10-3-2-4-19-10/h2-5H,1H3,(H,17,18)

InChI Key

FFJWSMNUSHDPEA-UHFFFAOYSA-N

SMILES

CNC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N

Canonical SMILES

CNC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylamino)-6-thiophen-2-yl-4-(trifluoromethyl)-3-pyridinecarbonitrile

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